molecular formula C12H16ClNO2 B1386027 5-Chloro-2-(oxan-2-ylmethoxy)aniline CAS No. 946727-70-4

5-Chloro-2-(oxan-2-ylmethoxy)aniline

Cat. No.: B1386027
CAS No.: 946727-70-4
M. Wt: 241.71 g/mol
InChI Key: DWXJHRYYUSBBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(oxan-2-ylmethoxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the 5-position and an oxan-2-ylmethoxy group at the 2-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(oxan-2-ylmethoxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chloro-2-nitroaniline with oxan-2-ylmethanol under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. The industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(oxan-2-ylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 5-chloro-2-(oxan-2-ylmethoxy)nitrobenzene, while substitution of the chloro group with an amine can produce 5-amino-2-(oxan-2-ylmethoxy)aniline.

Scientific Research Applications

5-Chloro-2-(oxan-2-ylmethoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(oxan-2-ylmethoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxyaniline: Similar structure but lacks the oxan-2-ylmethoxy group.

    5-Chloro-2-methyl aniline: Similar structure but has a methyl group instead of the oxan-2-ylmethoxy group.

    5-Chloro-2,4-dimethoxyaniline: Contains two methoxy groups instead of one oxan-2-ylmethoxy group.

Uniqueness

5-Chloro-2-(oxan-2-ylmethoxy)aniline is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-2-(oxan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXJHRYYUSBBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(oxan-2-ylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(oxan-2-ylmethoxy)aniline
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(oxan-2-ylmethoxy)aniline
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(oxan-2-ylmethoxy)aniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(oxan-2-ylmethoxy)aniline
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(oxan-2-ylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.